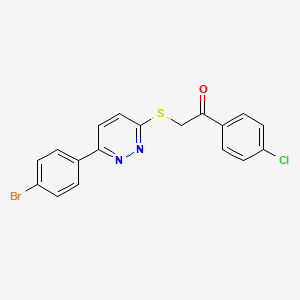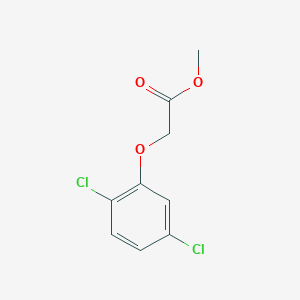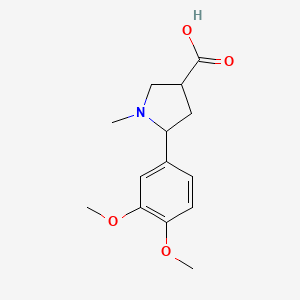
3-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc family, which is known for its versatility in forming carbon-carbon bonds. The presence of the fluorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methoxyphenyl bromide with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The organozinc compound acts as a nucleophile, attacking electrophilic centers in substrates.
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine. The reactions are performed under an inert atmosphere, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Cross-coupling reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in substrates, forming new carbon-carbon bonds. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound, allowing for precise modifications of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-Fluoro-4-methoxyphenyl lithium: A highly reactive organolithium reagent.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium reagents, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium reagents, it offers better functional group tolerance, making it suitable for a wider range of synthetic applications.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HJFBOICHCPTAKZ-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)



![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)



